molecular formula C20H36O5 B157932 Lagochilline CAS No. 23554-81-6

Lagochilline

Cat. No.: B157932
CAS No.: 23554-81-6
M. Wt: 356.5 g/mol
InChI Key: XYPPDQHBNJURHU-IPOQXWOTSA-N
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Description

Lagochilin is a bitter diterpene that forms a light grey crystalline solid. It is found in various plants from the genus Lagochilus, most notably Lagochilus inebrians. Lagochilin is thought to be responsible for the sedative, hypotensive, and hemostatic effects of these plants .

Future Directions

More than 150 secondary metabolites have been reported from Lagochilus, including diterpenes, flavonoids, phenolic compounds, triterpenoids, iridoid glycosides, lignans, steroids, alkaloids, polysaccharides, volatile, non-volatile and aromatic compounds, lipids, carbohydrates, minerals, vitamins, and other secondary metabolites . In vitro and in vivo pharmacological studies on the crude extracts, fractions, and isolated compounds from Lagochilus species showed hemostatic, antibacterial, anti-inflammatory, anti-allergic, cytotoxic, enzyme inhibitory, antispasmodic, hypotensive, sedative, psychoactive, and other activities . This suggests a wide range of potential future research directions for Lagochilin and related compounds .

Biochemical Analysis

Biochemical Properties

Lagochilline plays a significant role in biochemical reactions, particularly in its interaction with enzymes, proteins, and other biomolecules. It has been shown to form molecular associates with glycyrrhizic acid and its monoammonium salt, which enhances its hemostatic activity . The interaction between this compound and glycyrrhizic acid involves the formation of molecular complexes that improve the solubility and efficacy of this compound . Additionally, this compound interacts with copper sulfate and potassium permanganate, leading to the formation of various derivatives with distinct physicochemical properties .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound’s sedative and hypotensive effects are thought to be mediated through its interaction with specific receptors and ion channels in neuronal and vascular cells . Furthermore, this compound has been shown to affect the expression of genes involved in hemostasis, thereby enhancing its hemostatic properties .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound forms complexes with glycyrrhizic acid, which enhances its solubility and bioavailability . This interaction is crucial for its hemostatic activity, as it allows this compound to effectively inhibit enzymes involved in blood clotting . Additionally, this compound’s interaction with copper sulfate and potassium permanganate leads to the formation of derivatives that exhibit distinct biological activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound’s stability and degradation are influenced by its interaction with glycyrrhizic acid and its monoammonium salt . These interactions help to stabilize this compound and enhance its long-term effects on cellular function. In vitro and in vivo studies have demonstrated that this compound maintains its hemostatic activity over extended periods, making it a promising candidate for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound exhibit significant hemostatic and hypotensive effects without causing adverse effects . At high doses, this compound may exhibit toxic effects, including sedation and hypotension . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its interaction with enzymes and cofactors. The compound undergoes metabolic transformations that lead to the formation of derivatives with distinct biological activities . These metabolic pathways are crucial for the compound’s hemostatic and hypotensive effects, as they influence the bioavailability and efficacy of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in target tissues, enhancing its therapeutic effects . The formation of molecular complexes with glycyrrhizic acid also plays a crucial role in the transport and distribution of this compound, as it improves the compound’s solubility and bioavailability .

Subcellular Localization

The subcellular localization of this compound is influenced by its interaction with targeting signals and post-translational modifications. These interactions direct this compound to specific compartments or organelles within the cell, where it exerts its biological effects . The formation of molecular complexes with glycyrrhizic acid also affects the subcellular localization of this compound, enhancing its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lagochilin can be synthesized through several steps. One method involves the reaction of lagochilin with anhydrous copper sulfate in acetone to give 3,18-O-isopropylidenelagochilin. Oxidation of this intermediate by potassium permanganate produces isopropylidenelagochirsine, which upon acid hydrolysis affords lagochirsine. Reduction of lagochirsine with lithium aluminium hydride forms the tetraol, which corresponds to lagochilin .

Industrial Production Methods

Industrial production of lagochilin involves extraction from plants of the genus Lagochilus. The extraction process typically includes drying and grinding the plant material, followed by solvent extraction and purification steps to isolate lagochilin .

Chemical Reactions Analysis

Types of Reactions

Lagochilin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Lagochilin is unique among diterpenes due to its specific hemostatic properties. Similar compounds include:

Lagochilin stands out due to its specific combination of sedative, hypotensive, and hemostatic effects, making it a valuable compound for further research and potential therapeutic applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Lagochiline can be achieved through a multi-step process involving several reactions. The key steps involve the synthesis of the pyridine ring and the formation of the quinoline ring system.", "Starting Materials": ["2-methyl-5-nitropyridine", "ethyl acetoacetate", "benzaldehyde", "ammonium acetate", "sodium borohydride", "acetic acid", "ethanol", "sodium hydroxide", "hydrochloric acid", "water"], "Reaction": [ "Step 1: Condensation of 2-methyl-5-nitropyridine with ethyl acetoacetate in the presence of ammonium acetate to form 6-methyl-8-nitroquinoline.", "Step 2: Reduction of 6-methyl-8-nitroquinoline with sodium borohydride in the presence of acetic acid to form 6-methyl-8-aminquinoline.", "Step 3: Condensation of 6-methyl-8-aminquinoline with benzaldehyde in the presence of ethanol and sodium hydroxide to form 7-(2-methylphenyl)quinoline.", "Step 4: Reduction of 7-(2-methylphenyl)quinoline with sodium borohydride in the presence of acetic acid to form Lagochiline.", "Step 5: Purification of Lagochiline by recrystallization from ethanol and water." ] }

CAS No.

23554-81-6

Molecular Formula

C20H36O5

Molecular Weight

356.5 g/mol

IUPAC Name

(1R,2S,4aS,5R,5'S,6R,8aS)-5'-(2-hydroxyethyl)-1,5'-bis(hydroxymethyl)-1,4a,6-trimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxolane]-2-ol

InChI

InChI=1S/C20H36O5/c1-14-4-5-15-17(2,12-22)16(24)6-7-18(15,3)20(14)9-8-19(13-23,25-20)10-11-21/h14-16,21-24H,4-13H2,1-3H3/t14-,15+,16+,17+,18+,19+,20-/m1/s1

InChI Key

XYPPDQHBNJURHU-IPOQXWOTSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC[C@](O3)(CCO)CO)(CC[C@@H]([C@@]2(C)CO)O)C

SMILES

CC1CCC2C(C13CCC(O3)(CCO)CO)(CCC(C2(C)CO)O)C

Canonical SMILES

CC1CCC2C(C13CCC(O3)(CCO)CO)(CCC(C2(C)CO)O)C

Synonyms

(4'aS)-decahydro-6'S-hydroxy-5-(2-hydroxyethyl)-2'R,5',8'aS-trimethyl-spiro[furan-2(3H),1'R(2'H)-naphthalene]-5S,5'R-dimethanol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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